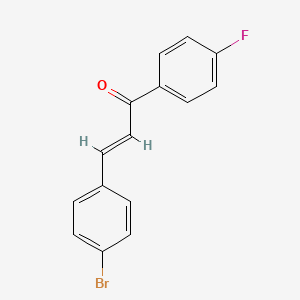

4-Bromo-4'-fluorochalcone

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrFO/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10H/b10-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAPZWXLSPXMLJB-XCVCLJGOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 4 Fluorochalcone and Its Derivatives

Claisen-Schmidt Condensation Protocols

The Claisen-Schmidt condensation involves the base-catalyzed reaction between an aldehyde (4-bromobenzaldehyde) and a ketone (4-fluoroacetophenone). The versatility of this reaction allows for various experimental setups, from conventional benchtop methods to more rapid, modern techniques.

The traditional approach to synthesizing 4-bromo-4'-fluorochalcone involves dissolving 4-fluoroacetophenone and 4-bromobenzaldehyde (B125591) in a solvent, typically ethanol (B145695). An aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is then added dropwise to the stirred mixture at room temperature. The reaction progress is monitored, and upon completion, the precipitated product is isolated through filtration. The crude product is then washed and recrystallized to achieve high purity. This method is well-established and consistently yields the desired product.

To accelerate the synthesis of chalcones, microwave-assisted organic synthesis (MAOS) has been successfully employed. This technique significantly reduces reaction times from hours to mere minutes. In a typical microwave-assisted synthesis of this compound, the reactants are mixed with a catalyst, sometimes on a solid support like alumina, and irradiated with microwaves. This method not only offers a substantial rate enhancement but can also lead to improved yields and cleaner reaction profiles compared to conventional heating.

In an effort to develop more environmentally benign synthetic methods, green chemistry principles have been applied to the Claisen-Schmidt condensation. Solvent-free synthesis represents a significant advancement in this area. This method involves grinding the solid reactants (4-fluoroacetophenone and 4-bromobenzaldehyde) with a solid base catalyst, such as sodium hydroxide or potassium hydroxide, in a mortar and pestle at room temperature. The absence of a solvent minimizes waste and simplifies the work-up procedure, making it an attractive alternative to traditional methods.

Catalyst Optimization and Reaction Efficiency

The choice and optimization of the catalyst are crucial for maximizing the efficiency of the Claisen-Schmidt condensation. While strong bases like NaOH and KOH are commonly used, research has explored various catalytic systems to improve yields and reaction conditions. For instance, the use of a catalytic amount of a grinding agent in solvent-free conditions has been shown to be effective. The efficiency of these reactions is demonstrated by the high yields achieved in relatively short reaction times, as highlighted in the table below.

| Reactant 1 | Reactant 2 | Catalyst | Reaction Conditions | Yield (%) | Reference |

| 4-fluoroacetophenone | 4-bromobenzaldehyde | NaOH | Room Temperature, Stirring | 85-95 | |

| 4-fluoroacetophenone | 4-bromobenzaldehyde | KOH | Room Temperature, Grinding | 90-95 |

This table is interactive. Users can sort and filter the data.

Derivatization Strategies Utilizing this compound as a Precursor

The reactivity of the α,β-unsaturated ketone system in this compound makes it a valuable intermediate for synthesizing a variety of heterocyclic compounds. The electron-withdrawing and electron-donating groups on the phenyl rings also influence its reactivity and potential for derivatization.

A significant application of this compound is its use in the synthesis of 1,5-benzodiazepine derivatives. These seven-membered heterocyclic compounds are of interest due to their diverse pharmacological activities. The synthesis involves the condensation reaction of this compound with o-phenylenediamine (B120857) in the presence of a catalyst.

This reaction can be carried out under various conditions, including using conventional heating in a solvent like ethanol with a catalytic amount of acetic acid, or employing green chemistry approaches. For example, the use of catalysts like ceric ammonium (B1175870) nitrate (B79036) under solvent-free conditions or in an aqueous micellar medium has been reported to efficiently produce the corresponding benzodiazepine (B76468) derivatives. These methods provide access to a library of substituted benzodiazepines derived from this compound.

| Chalcone (B49325) Precursor | Reagent | Catalyst/Conditions | Product | Reference |

| This compound | o-phenylenediamine | Ceric Ammonium Nitrate, Solvent-free | 2-(4-bromophenyl)-4-(4-fluorophenyl)-2,3-dihydro-1H-1,5-benzodiazepine | |

| This compound | o-phenylenediamine | Glacial Acetic Acid, Ethanol, Reflux | 2-(4-bromophenyl)-4-(4-fluorophenyl)-2,3-dihydro-1H-1,5-benzodiazepine |

This table is interactive. Users can sort and filter the data.

Formation of Other Functionalized Chalcones

This compound serves as a valuable starting material for the synthesis of more complex, functionalized derivatives. Its reactive α,β-unsaturated ketone framework allows for a variety of chemical transformations, leading to the formation of diverse heterocyclic and carbocyclic systems.

Cyclohexenone derivatives of this compound are key intermediates in the synthesis of other functionalized compounds. iucr.org For instance, the reaction of ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate with ammonium acetate (B1210297) in refluxing glacial acetic acid yields ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate. iucr.org This transformation highlights the utility of the chalcone backbone in constructing aminated derivatives. iucr.org Cyclohexenones themselves are recognized as versatile precursors for a range of functionalized molecules, including indazoles and terphenyls. iucr.org

The general reactivity of chalcones allows for their condensation with various reagents to form a wide array of derivatives. While research on 4,4'-difluorochalcone (B11334) provides a template, these methods are broadly applicable. Functionalized derivatives can be prepared by condensing the chalcone with reagents such as hydrazine (B178648) derivatives, o-phenylenediamine, ethyl cyanoacetate, and malononitrile. derpharmachemica.com These reactions typically lead to the formation of pyrazolines, benzodiazepines, and other heterocyclic systems. 4'-Bromochalcone, a related compound, is also widely used as a building block in organic synthesis for preparing various heterocyclic compounds.

The following table summarizes the synthesis of functionalized derivatives from chalcone precursors, illustrating the types of reagents used and the resulting products.

Table 1: Synthesis of Functionalized Derivatives from Chalcone Precursors

| Precursor | Reagent(s) | Product | Reference |

|---|---|---|---|

| Ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate | Ammonium acetate, Glacial acetic acid | Ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate | iucr.org |

| 4,4'-Difluoro chalcone | Ethyl cyanoacetate, Ammonium acetate | Functionalized pyridone derivative | derpharmachemica.com |

| 4,4'-Difluoro chalcone | Thiourea, Ethanolic KOH | Functionalized pyrimidine (B1678525) derivative | derpharmachemica.com |

Synthesis of Metal Complexes with Chalcone Ligands

Chalcones and their derivatives are effective ligands for the formation of metal complexes due to the presence of donor atoms, typically the carbonyl oxygen and, in some derivatives, a hydroxyl group. ijasrm.com These ligands can coordinate with a variety of transition metals, forming stable complexes with distinct geometries. ijasrm.comrepec.org

The synthesis of metal complexes generally involves the reaction of the chalcone ligand with a metal salt in a suitable solvent. ijasrm.comjmchemsci.com The chalcone typically acts as a bidentate ligand, coordinating to the metal ion through two donor atoms, such as the oxygen of the carbonyl group and the nitrogen of an azomethine group in Schiff base derivatives. ijasrm.comrepec.org

For example, Zn(II) complexes have been synthesized using 2-hydroxy-4,5-dimethyl substituted chalcone derivatives. ijasrm.com In these cases, the chalcone coordinates to the zinc ion through the hydroxyl and carbonyl oxygen atoms. The resulting complexes often exhibit a 1:2 metal-to-ligand stoichiometry. ijasrm.com Similarly, various bivalent metal ions, including Co(II), Ni(II), Cu(II), Pd(II), Zn(II), Cd(II), and Hg(II), form complexes with ligands derived from (E)-4-bromo-N'-(4-chlorobenzylidene)benzohydrazide, a compound structurally related to chalcones. repec.org The coordination in these complexes occurs through the carbonyl oxygen and the azomethine nitrogen. repec.org

The synthesis of complexes with metals like Zn(II), Co(II), Cu(II), Ni(II), and Mn(II) has also been achieved using a tetra-substituted imidazole (B134444) ligand derived from 5-bromosalicylaldehyde. rsc.org The stoichiometry and geometry of the final metal complex depend on the metal ion and the specific ligand structure. Common geometries for these complexes include octahedral, square planar, and tetrahedral. repec.org

The table below provides examples of metal complexes formed with chalcone-related ligands, detailing the metal ions and the nature of the ligand.

Table 2: Examples of Metal Complexes with Chalcone-Type Ligands

| Ligand Type | Metal Ion(s) | Resulting Complex Geometry | Reference |

|---|---|---|---|

| 2-Hydroxy-4,5-dimethyl substituted chalcone derivatives | Zn(II) | Not specified, 1:2 (Metal:Ligand) stoichiometry | ijasrm.com |

| (E)-4-bromo-N'-(4-chlorobenzylidene)benzohydrazide | Co(II), Ni(II), Cu(II) | Octahedral | repec.org |

| (E)-4-bromo-N'-(4-chlorobenzylidene)benzohydrazide | Pd(II) | Square planar | repec.org |

| (E)-4-bromo-N'-(4-chlorobenzylidene)benzohydrazide | Zn(II), Cd(II), Hg(II) | Tetrahedral | repec.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

The ¹H NMR spectrum of 4-bromo-4'-fluorochalcone provides detailed information about the electronic environment of the hydrogen atoms. The α,β-unsaturated ketone system and the two substituted aromatic rings give rise to a series of signals in the aromatic and vinylic regions of the spectrum.

The two vinylic protons, H-α and H-β, of the propenone bridge are expected to appear as doublets due to their coupling to each other. The trans-configuration of the double bond is confirmed by a large coupling constant (J), typically around 15 Hz. researchgate.net The protons on the two aromatic rings will exhibit splitting patterns characteristic of para-substitution, appearing as doublets or multiplets depending on the specific coupling interactions.

Based on the analysis of structurally similar chalcones, the expected chemical shifts (δ) in a solvent like CDCl₃ are as follows:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-α | ~ 7.4-7.6 | d | ~ 15 |

| H-β | ~ 7.7-7.9 | d | ~ 15 |

| Aromatic H (ring A, adjacent to C=O) | ~ 7.8-8.0 | m | |

| Aromatic H (ring A, adjacent to Br) | ~ 7.6-7.7 | m | |

| Aromatic H (ring B, adjacent to C=C) | ~ 7.5-7.7 | m | |

| Aromatic H (ring B, adjacent to F) | ~ 7.1-7.3 | m |

Note: This table represents expected values based on typical chalcone (B49325) spectra; exact values can vary with solvent and instrument.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The spectrum for this compound is expected to show 12 distinct signals, as some carbons in the aromatic rings are chemically equivalent.

The most downfield signal corresponds to the carbonyl carbon (C=O) of the ketone group. The carbons of the double bond (C-α and C-β) and the aromatic carbons also appear in characteristic regions. The carbon atoms bonded to the electronegative fluorine and bromine atoms will have their chemical shifts influenced accordingly.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C=O | ~ 188-190 |

| C-β | ~ 142-145 |

| C-α | ~ 122-125 |

| Aromatic C (quaternary and CH) | ~ 115-140 |

Note: This table represents expected values. Specific data can be found in databases like PubChem and SpectraBase for this or related compounds. nih.govnih.gov

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a cross-peak between the H-α and H-β signals would definitively confirm their connectivity. emerypharma.com It would also reveal couplings between adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each carbon atom that has a proton attached.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is particularly useful for identifying quaternary carbons, such as the carbonyl carbon and the carbons bonded to the bromine and fluorine atoms, by observing their correlations with nearby protons.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound will exhibit characteristic absorption bands confirming its key structural features. derpharmachemica.com

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| C=O (ketone) | Stretch | 1650-1670 |

| C=C (alkene) | Stretch | 1600-1640 |

| Aromatic C=C | Stretch | 1450-1600 |

| C-H (aromatic) | Stretch | 3000-3100 |

| C-H (vinylic) | Stretch | 3010-3095 |

| C-F (aryl-fluoride) | Stretch | 1200-1250 |

| C-Br (aryl-bromide) | Stretch | 500-600 |

The strong absorption band around 1650-1670 cm⁻¹ is a clear indicator of the conjugated ketone carbonyl group, a defining feature of the chalcone structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. The nominal molecular weight of this compound is approximately 305 g/mol . nih.gov

In the mass spectrum, the molecular ion peak ([M]⁺) would be observed as a pair of peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Electron impact (EI) or other ionization methods will cause the molecule to break into characteristic fragments. Analysis of the mass-to-charge ratio (m/z) of these fragments helps to confirm the structure.

| m/z Value | Proposed Fragment Ion |

| 304/306 | [C₁₅H₁₀BrFO]⁺ (Molecular Ion, [M]⁺/[M+2]⁺) |

| 225/227 | [C₈H₄BrO]⁺ (Loss of fluorophenylacetylene) |

| 183/185 | [C₇H₄Br]⁺ (Bromobenzoyl cation) |

| 121 | [C₈H₆F]⁺ (Fluorostyrene radical cation) |

| 95 | [C₆H₄F]⁺ (Fluorophenyl cation) |

Note: The fragmentation data is based on typical chalcone fragmentation patterns and observed data for this molecule. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. Chalcones are known for their strong UV absorption due to the extensive conjugation of the α,β-unsaturated ketone system with the two aromatic rings.

The UV-Vis spectrum of this compound is expected to show two main absorption bands:

Band I: A high-intensity absorption at a longer wavelength (λ_max typically > 300 nm), corresponding to the π → π* transition of the entire conjugated system (cinnamoyl group).

Band II: An absorption at a shorter wavelength (λ_max typically < 300 nm), corresponding to the π → π* transition associated with the benzoyl group.

The presence of the bromine and fluorine substituents can cause slight shifts (bathochromic or hypsochromic) in the absorption maxima compared to unsubstituted chalcone.

X-ray Diffraction (XRD) for Single Crystal Structural Determination

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise atomic arrangement of crystalline solids. For this compound, this technique has provided unambiguous proof of its molecular structure, connectivity, and the supramolecular organization in the solid state.

A study of a single crystal of (2E)-1-(4-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, grown from an ethyl acetate (B1210297) solution, revealed detailed crystallographic data. nih.gov The compound crystallizes in the monoclinic system with the space group P2₁/n. nih.gov The crystal structure was solved and refined to a high degree of precision, providing the exact coordinates of each atom in the unit cell.

The central α,β-unsaturated ketone bridge (the enone moiety) is also nearly coplanar with the two aromatic rings, which facilitates the delocalization of π-electrons across the entire molecular framework. The solid-state packing of this compound molecules is stabilized by a network of weak intermolecular interactions. These include C—H···O, C—H···F, and C—H···Br hydrogen bonds, which link the molecules into extended two-dimensional networks. nih.gov

Interactive Data Table: Crystallographic Data for this compound nih.gov

| Parameter | Value |

| Chemical Formula | C₁₅H₁₀BrFO |

| Molecular Weight | 305.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.0060 (5) |

| b (Å) | 23.1253 (12) |

| c (Å) | 13.4933 (9) |

| β (°) | 96.344 (6) |

| Volume (ų) | 1242.36 (19) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 295 |

| Radiation type | Cu Kα |

Advanced Spectroscopic Techniques for Molecular Conformation and Dynamics

While single-crystal XRD provides a static picture of the molecule in the solid state, the conformation and dynamics in solution can be explored using advanced spectroscopic techniques, often in conjunction with computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), are invaluable for the complete assignment of proton (¹H) and carbon (¹³C) signals in the NMR spectra of this compound. biointerfaceresearch.com Furthermore, dynamic NMR (DNMR) spectroscopy can be employed to study conformational changes that are rapid on the NMR timescale, such as the rotation around single bonds. For chalcones, DNMR can provide information on the energy barriers associated with the rotation of the phenyl rings, which is a key aspect of their molecular dynamics. iucr.orgiucr.org

Computational Chemistry (DFT and Molecular Dynamics): Density Functional Theory (DFT) is a powerful computational method used to predict the geometric and electronic structure of molecules. biointerfaceresearch.comnih.gov For this compound, DFT calculations can be used to determine the lowest energy conformation (the most stable shape) of the molecule in the gas phase or in solution. These calculations can also predict vibrational frequencies (for comparison with FT-IR and Raman spectra), NMR chemical shifts, and electronic transitions (for comparison with UV-Vis spectra). biointerfaceresearch.comresearchgate.net

Molecular dynamics (MD) simulations can provide a time-resolved view of the molecular motion of this compound. rsdjournal.org By simulating the movement of the atoms over time, MD can reveal the flexibility of the molecule, including the range of accessible dihedral angles and the dynamics of intermolecular interactions in a solvent environment. This information is crucial for understanding how the molecule might interact with biological targets or other molecules in a dynamic setting.

While specific dynamic NMR or extensive molecular dynamics studies on this compound are not widely reported in the literature, the application of these techniques to structurally similar chalcones demonstrates their utility in providing a deeper understanding of the conformational landscape and dynamic behavior of this class of compounds. iucr.orgiucr.orgrsdjournal.org The combination of these advanced spectroscopic and computational methods allows for a comprehensive characterization of this compound, bridging the gap between its static solid-state structure and its dynamic behavior in solution.

Biological Activity Studies and Molecular Mechanisms

Anticancer Activity Investigations

While chalcones as a class are widely investigated for their anticancer potential, specific data for 4-Bromo-4'-fluorochalcone is not present in the reviewed literature. Research on other brominated chalcones has shown promising results. For example, one bromo chalcone (B49325) derivative, 1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on, demonstrated a cytotoxic effect on T47D breast cancer cells with an IC50 value of 45 µM. Another study on 2'-hydroxy-2-bromo-4,5-dimethoxychalcone reported moderate activity against the MCF-7 breast cancer cell line.

Cell Proliferation Inhibition Mechanisms

No specific studies detailing the cell proliferation inhibition mechanisms of this compound were identified.

Apoptosis Induction Pathways

The apoptotic pathways induced by this compound have not been specifically elucidated in the available literature. However, related compounds have been shown to induce apoptosis. The bromo chalcone derivative 1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on was found to induce apoptosis in T47D breast cancer cells by decreasing the expression of the anti-apoptotic protein Bcl-2.

Modulation of Cell Signaling Cascades (e.g., NF-κB Pathway)

There is no available research on the modulation of cell signaling cascades, such as the NF-κB pathway, by this compound.

Enzyme Inhibition in Oncogenesis (e.g., Kinases)

Specific data on enzyme inhibition by this compound in the context of oncogenesis could not be located.

Antimicrobial Activity Research

The antimicrobial properties of chalcones are an active area of research, with the presence of halogen substituents often playing a key role in their activity.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

While the antibacterial efficacy of this compound against specific Gram-positive and Gram-negative strains has not been reported, studies on other brominated chalcones provide some context. For example, a study of various brominated chalcone derivatives found them to have potential as antimicrobial adjuvants. Another study synthesized brominated and chlorinated flavonoid derivatives and noted that flavones generally showed superior inhibitory effects compared to chalcones.

Antifungal Efficacy against Fungal Pathogens

Halogenated chalcones have demonstrated notable potential as antifungal agents. The presence of halogen substituents on the aromatic rings can enhance their efficacy against various fungal pathogens. While specific data for this compound is limited, studies on related compounds provide valuable insights into their potential antifungal activity.

Research on a variety of synthetic chalcone derivatives has shown that these compounds can exhibit significant inhibitory effects against fungal species such as Candida albicans and Aspergillus niger. The inclusion of chloro or fluoro substituents in the chalcone structure has been observed to increase the antimicrobial activity. For instance, certain bis-chalcones and their corresponding flavones with chloro or fluoro substitutions have shown excellent activity against C. albicans.

Furthermore, studies on chalcones bearing trifluoromethyl and trifluoromethoxy groups have indicated their potential against pathogenic fungal strains, including Candida albicans and Aspergillus niger. In some cases, the antifungal activity of these fluorinated chalcones was comparable to standard antifungal drugs. The α,β-unsaturated keto group present in the chalcone backbone is considered crucial for their biological activity, including their antifungal effects.

Table 1: Antifungal Activity of Selected Halogenated Chalcone Derivatives

| Compound/Derivative | Fungal Strain | Activity/Observation |

| Bis-chalcone with fluoro substituent | Candida albicans | Excellent activity reported. |

| Chalcone with trifluoromethyl group | Candida albicans, Aspergillus niger | Potential antimicrobial activity observed. |

| Chalcone with trifluoromethoxy group | Candida albicans, Aspergillus niger | More effective than trifluoromethyl derivatives in some cases. |

Note: This table is illustrative and based on general findings for halogenated chalcones, as specific data for this compound was not available in the searched sources.

Mechanism of Microbial Inhibition (e.g., Membrane Disruption)

The precise mechanism through which this compound exerts its potential microbial inhibition is not well-documented in the available literature. However, studies on other chalcone derivatives suggest that membrane disruption is a plausible mechanism of action. The lipophilic nature of the chalcone scaffold, enhanced by halogenation, may facilitate its interaction with and subsequent disruption of the fungal cell membrane's integrity. This can lead to leakage of intracellular components and ultimately, cell death. The α,β-unsaturated ketone moiety is also known to be a reactive Michael acceptor, which could contribute to its antimicrobial effects by reacting with cellular nucleophiles, such as cysteine residues in essential enzymes, thereby inactivating them.

Anti-inflammatory Activity Assessment

Chalcones, including their halogenated derivatives, have been widely investigated for their anti-inflammatory properties. The presence of bromine and fluorine atoms can influence the potency and mechanism of this activity.

Studies on synthetic chalcone derivatives have demonstrated their ability to inhibit key inflammatory mediators. For instance, a series of 4'-fluoro-2'-hydroxychalcones were evaluated for their anti-inflammatory and cyclooxygenase (COX) inhibition activities. nih.gov These compounds showed potential as anti-inflammatory agents, suggesting that the fluorinated chalcone scaffold can interact with and inhibit COX enzymes. nih.gov

Furthermore, research on various synthetic chalcones has shown that halogen substitution on the B-ring can lead to potent inhibition of nitric oxide (NO) production. nih.gov NO is a key inflammatory mediator produced by the inducible nitric oxide synthase (iNOS) enzyme. Some chalcone derivatives have been found to inhibit iNOS-catalyzed NO production with IC50 values in the low micromolar range. nih.gov The inhibitory mechanism can involve either direct inhibition of the iNOS enzyme or the down-regulation of its expression. nih.gov

Table 2: Inhibitory Activity of Related Chalcone Derivatives on Inflammatory Mediators

| Compound/Derivative | Target | Activity/Observation |

| 4'-Fluoro-2'-hydroxychalcones | COX Enzymes | Demonstrated inhibitory activity. nih.gov |

| Chalcones with 3-halogen substitution on B-ring | iNOS-catalyzed NO production | Potent inhibition observed (IC50s, 7.1-9.6 µM). nih.gov |

Note: The data presented is for structurally related compounds, as specific IC50 values for this compound were not available in the searched sources.

The anti-inflammatory effects of chalcones are often mediated through the modulation of key inflammatory signaling pathways. The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, and its inhibition is a key target for anti-inflammatory drug development.

Several studies have indicated that chalcone derivatives can suppress the activation of the NF-κB signaling pathway. nih.gov For example, certain chalcones with methoxy (B1213986) and halogen substitutions have been shown to suppress the nuclear translocation of NF-κB. nih.gov This inhibition of NF-κB activation leads to a downstream reduction in the expression of pro-inflammatory genes, including those for iNOS and COX-2.

Antioxidant Activity Evaluations

For instance, a series of novel 4'-fluoro-2'-hydroxychalcone derivatives were synthesized and evaluated for their antioxidant activity. nih.gov The results from such studies help in understanding the structure-activity relationship and the contribution of the fluoro substituent to the antioxidant potential of the chalcone scaffold. The presence of hydroxyl groups on the aromatic rings of chalcones is generally known to enhance their free radical scavenging capabilities.

Table 3: Antioxidant Activity of a Related Chalcone Derivative

| Compound/Derivative | Assay | Activity/Observation |

| 4'-Fluoro-2'-hydroxychalcone derivatives | Antioxidant assays | Evaluated for antioxidant activity. nih.gov |

Note: Specific IC50 values for this compound in DPPH assays were not found in the searched literature.

Other Pharmacological Activities

Beyond its well-documented roles in cancer and inflammation, this compound and its related analogs have demonstrated a spectrum of other pharmacological activities.

Antidiabetic Activity: Chalcones are being investigated as potential therapeutic agents for diabetes mellitus. mdpi.com Certain halogen-containing chalcone derivatives, such as 2-bromo-4'-methoxychalcone, have been shown to promote glucose consumption and inhibit lipid accumulation in adipocytes and skeletal myotubes. nih.govmdpi.com These effects are mediated through the activation of 5'-adenosine-monophosphate-activated protein kinase (AMPK). nih.govmdpi.com In vivo studies with diet-induced obese mice demonstrated that these compounds could prevent body weight gain, improve glucose tolerance, and reduce hyperinsulinemia and insulin (B600854) resistance, thereby delaying the onset of hyperglycemia. nih.govmdpi.com Other chalcone derivatives have also shown a dose-dependent reduction in postprandial hyperglycemia in animal models. nih.gov

Antileishmanial Activity: Chalcone analogues have been synthesized and tested for their activity against Leishmania amazonensis. Research has shown that analogues containing a bromine group displayed increased selective activity against the parasites compared to the natural chalcone. nih.gov This suggests that the bromo-substitution on the chalcone scaffold is beneficial for its antileishmanial properties. Further studies on sulfonamide 4-methoxychalcone (B190469) derivatives have also pointed to their potential as lead compounds for developing new treatments for leishmaniasis.

Larvicidal Activity: The larvicidal potential of chalcone derivatives against mosquito larvae, such as Aedes aegypti, has been explored. mdpi.comnih.gov Studies have indicated that the substitution pattern on the chalcone rings influences their larvicidal efficacy. mdpi.comnih.gov While some research suggests that the addition of a bromine group to the aromatic rings can reduce larvicidal activity, other studies on bromochalcone derivatives have shown promising results. mdpi.comnih.gov For example, one study found that a bromochalcone derivative with a butyl group exhibited significant larvicidal activity, causing up to 80% mortality in Ae. aegypti larvae at a concentration of 57.6 mg·L−1. mdpi.com This increased activity may be linked to the compound's increased lipophilicity and its interaction with biological membranes. mdpi.com

Enzyme Inhibition Profiles (Beyond Cancer and Inflammation)

This compound and its derivatives have been evaluated for their inhibitory effects on a variety of enzymes, indicating their potential for treating a range of diseases.

In the context of neurodegenerative diseases like Alzheimer's, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy. Chalcone derivatives have emerged as potential inhibitors of these enzymes. For instance, a combination of a 4-bromo substituent on one of the aromatic rings and a 4-fluorophenyl group resulted in a potent BuChE inhibitor with an IC50 value of 5.73 μM. mdpi.com The lipophilicity of the substituents on the chalcone structure appears to be a favorable factor for BuChE inhibitory activity. mdpi.com Other studies on tertiary amine derivatives of chlorochalcones have also demonstrated potent and selective inhibition of AChE. semanticscholar.orgresearchgate.net

The inhibition of α-amylase and α-glucosidase is a crucial approach in managing type 2 diabetes by controlling postprandial hyperglycemia. nih.govnih.govnih.govfrontiersin.org Chalcone derivatives have shown significant inhibitory activity against these enzymes. nih.govfrontiersin.orgresearchgate.net One study synthesized six flavonoid derivatives and found that the derivative with a bromine group exhibited the highest anti-α-glucosidase activity, with an IC50 value of 15.71 ± 0.21 μM, which was significantly more potent than the standard drug acarbose. frontiersin.org This compound was identified as a reversible and mixed-type inhibitor. frontiersin.org Other research has also highlighted the potential of various chalcone derivatives as effective α-amylase inhibitors. researchgate.netresearchgate.netnih.gov

Table 1: α-Glucosidase Inhibitory Activity of Flavonoid Derivatives

| Compound | Substituent | IC50 (μM) |

| 1 | H | 42.06 ± 0.08 |

| 2 | CH3 | 21.55 ± 0.13 |

| 3 | Cl | 31.09 ± 0.10 |

| 4 | Br | 15.71 ± 0.21 |

| 5 | F | 19.66 ± 0.04 |

| 6 | CF3 | 27.54 ± 0.02 |

| Acarbose | - | 658.26 ± 11.48 |

Data sourced from a study on flavonoid derivatives as α-glucosidase inhibitors. frontiersin.org

Monoamine oxidase (MAO) enzymes are significant therapeutic targets for neuropsychiatric and neurodegenerative disorders. nih.govnih.gov Chalcones have been investigated as inhibitors of both MAO-A and MAO-B. nih.gov While many chalcones show a preference for MAO-B inhibition, some heteroaryl-based chalcones have been identified as potent MAO-A inhibitors. nih.gov Research on morpholine-based chalcones revealed that some derivatives exhibited MAO-A inhibition, with one compound showing an IC50 value of 7.1 µM. nih.govnih.gov The inhibition of MAO-A can lead to an increase in the levels of neurotransmitters like serotonin (B10506) and norepinephrine, which is beneficial in the treatment of depression. nih.gov

Structure Activity Relationship Sar and Design Principles

Impact of Bromine Substitution on Biological Activities

The presence of a bromine atom on the chalcone (B49325) scaffold can significantly modulate its biological profile. SAR studies have indicated that bromine substitution can be beneficial for certain activities, such as antibacterial and anticancer effects. nih.govnih.gov The position of the bromine atom is crucial; for instance, in some series of chalcone derivatives, compounds with a halogen at the 4-position (para) on ring A demonstrated good antiproliferative activity against various cancer cell lines. nih.gov

| Compound Series | Bromine Position | Observed Biological Activity | Reference Finding |

|---|---|---|---|

| Brominated Chalcones | General | Potential for enhanced antibacterial activity and biofilm inhibition. | The presence of bromine substituents could be important for the biofilm inhibitory effect. nih.gov |

| Anticancer Chalcones | 4-position on Ring A | Good antiproliferative activity on multiple cancer cell lines. | Compounds with 4-halogen on ring A exerted good activities on three cell lines. nih.gov |

| Larvicidal Chalcones | 4-position on Ring A | Significant larvicidal activity against Aedes aegypti larvae. | The substitution pattern of chalcone derivatives influenced its larvicidal activity. mdpi.com |

Influence of Fluorine Substitution on Biological Activities

Fluorine is a key element in medicinal chemistry, and its incorporation into the chalcone structure often leads to enhanced biological activity. mdpi.comnih.gov The substitution of a hydrogen atom with fluorine can profoundly affect the molecule's physical, chemical, and biological properties. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can increase metabolic stability, while its lipophilicity can improve membrane permeability and bioavailability. mdpi.com

Fluorinated chalcones have demonstrated a wide range of pharmacological effects, including potent antimicrobial, anticancer, and anti-inflammatory activities. mdpi.commdpi.com Studies on B-ring fluoro-substituted chalcones have shown significant antitubercular and antimicrobial activities. nih.gov The introduction of fluorine-containing groups like trifluoromethyl (CF3) or trifluoromethoxy (OCF3) is a common strategy to enhance the potency of chalcone derivatives. mdpi.com The position of the fluorine atom also plays a critical role; for example, certain fluorine-containing chalcones have displayed powerful antiproliferative effects against human tumor cell lines, mediated through apoptosis. tandfonline.com

| Fluorine-Containing Group | Effect on Chalcone Properties | Resulting Biological Activity Enhancement | Reference Finding |

|---|---|---|---|

| Single Fluorine Atom | Increases lipophilicity and metabolic stability. | Improved antibacterial, antiviral, and anticancer properties. | The enhanced biological activities of fluorinated derivatives are attributed to the introduction of fluorine groups, which increase lipophilicity and metabolic stability. mdpi.com |

| Trifluoromethyl (CF3) | Significantly increases lipophilicity. | Potent antimicrobial and antiproliferative effects. | Chalcones with a trifluoromethyl group in ring B have shown strong antiproliferative effects against cancer cells. nih.gov |

| Monofluoro-substitution on B-ring | Modulates electronic properties. | Superior antitubercular activity compared to corresponding hydroxy analogs. | Compounds derived from trimethoxy substituent scaffolds with monofluoro substitution on the B ring of the chalcone structure exhibited superior inhibition activity. nih.gov |

Role of the α,β-Unsaturated Carbonyl System in Bioactivity

The α,β-unsaturated carbonyl system (an enone moiety) is a hallmark of the chalcone scaffold and is widely considered essential for its diverse biological activities. nih.govkoyauniversity.org This reactive group acts as a Michael acceptor, enabling the chalcone molecule to form covalent bonds with nucleophilic groups, such as the thiol groups of cysteine residues in proteins and enzymes. researchgate.nettandfonline.com This interaction is believed to be a primary mechanism behind the pharmacological effects of many chalcones. researchgate.netnih.gov

The reactivity of this system allows chalcones to modulate various biological pathways. For instance, the interaction with thiol groups in the Keap1 protein can trigger the Nrf2-Keap1 signaling pathway, leading to the expression of antioxidant enzymes. tandfonline.comnih.gov The polarized carbon-carbon double bond of the enone functionality is responsible for its success as a biologically active moiety. researchgate.net The absence of this conjugated double bond often renders the molecules biologically inert, highlighting its critical role. The electrophilic nature of this system is fundamental to the covalent binding that can lead to the inhibition of specific protein targets. researchgate.net

Rational Design of Novel 4-Bromo-4'-fluorochalcone Derivatives

The principles of SAR provide a foundation for the rational design of new this compound derivatives with improved potency and selectivity. nih.gov The design process involves the strategic modification of the parent molecule to optimize its interaction with biological targets. This can be achieved by introducing different functional groups at various positions on the aromatic rings or by modifying the central enone bridge. frontiersin.org

One common strategy is the synthesis of hybrid molecules that combine the chalcone scaffold with other biologically active moieties, such as indanone or 1,2,4-oxadiazole, to create novel compounds with potentially synergistic or enhanced activities. frontiersin.orgacs.org Another approach involves the systematic alteration of substituents on the aromatic rings to fine-tune the electronic and steric properties of the molecule for a specific therapeutic target. nih.gov For example, based on SAR findings, new series of brominated chalcones have been designed and synthesized to enhance antitumor activity. nih.gov The goal of rational design is to develop lead compounds with high efficacy and better pharmacological profiles. mdpi.com

Computational Approaches in SAR Elucidation

Computational chemistry plays a vital role in elucidating the SAR of chalcone derivatives and in the design of new, more effective compounds. tuni.fi Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Density Functional Theory (DFT) calculations provide valuable insights into how molecular structure correlates with biological activity. koyauniversity.orgisca.in

QSAR models use statistical methods to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govisca.in These models can identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are crucial for efficacy and can be used to predict the activity of newly designed molecules. tuni.fi Molecular docking simulations are employed to predict the binding orientation and affinity of a chalcone derivative within the active site of a target protein, helping to elucidate its mechanism of action at a molecular level. nih.govnih.gov DFT calculations are used to investigate the electronic properties, molecular reactivity, and absorption characteristics of chalcones, providing a deeper understanding of the effects of different substituents and their positions. koyauniversity.orgcumhuriyet.edu.tr These computational tools accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. biorxiv.org

Computational Chemistry and Theoretical Investigations

Molecular Docking Studies for Receptor Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand and predict the binding affinity and interaction patterns of a ligand, such as 4-Bromo-4'-fluorochalcone, with the active site of a receptor protein. nih.gov

The primary goal of docking studies for this compound is to identify its potential biological targets and quantify the strength of the interaction, typically expressed as a binding energy or docking score. A lower binding energy generally indicates a more stable and favorable interaction. mdpi.com The process involves placing the 3D structure of this compound into the binding pocket of a target protein and evaluating the various possible binding poses.

Key interactions that stabilize the ligand-receptor complex are identified through this process. For chalcone (B49325) derivatives, these often include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on both the ligand and the protein. The carbonyl group of the chalcone is a common hydrogen bond acceptor.

Hydrophobic Interactions: Occur between the nonpolar aromatic rings of the chalcone and hydrophobic residues in the protein's active site.

Halogen Bonds: The bromine atom on the chalcone can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.

Pi-Alkyl and Pi-Sigma Interactions: These interactions can occur between the aromatic rings of the chalcone and specific amino acid residues of the target protein. pensoft.net

For instance, in studies of similar chalcones targeting proteins like dihydrofolate reductase (DHFR) or dehydrosqualene synthase (DHSS), binding energies in the range of -7.0 kcal/mol have been observed, indicating strong binding affinity. nih.gov Docking studies of this compound against various cancer-related proteins would likely reveal similar interactions, with the bromo and fluoro substituents influencing the binding mode and affinity. researchgate.netnih.gov

| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Staphylococcus aureus PBP | Chalcone Derivative | -7.40 | Not Specified |

| EGFR Protein | Halogenated Chalcone | -8.1 | Met769, Leu694, Val702 |

| DNA Gyrase | Bromo-fluoro-phenyl Chalcone | -7.07 | Not Specified |

Molecular Dynamics (MD) Simulations for Ligand-Target Stability

Following molecular docking, Molecular Dynamics (MD) simulations are employed to assess the stability of the predicted ligand-receptor complex over time. nih.gov MD simulations provide a dynamic view of the complex, accounting for the flexibility of both the ligand and the protein, which is a limitation of the more rigid docking approach. pensoft.net

The stability of the this compound-protein complex can be evaluated by analyzing several parameters from the MD simulation trajectory:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD value over the simulation time suggests that the complex has reached equilibrium and remains stable. pensoft.net

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the fluctuation of individual amino acid residues. Low RMSF values for residues in the binding site indicate stable interactions with the ligand. pensoft.net

Radius of Gyration (Rg): This metric assesses the compactness of the protein-ligand complex. A consistent Rg value suggests that the complex maintains its structural integrity without significant unfolding or conformational changes. pensoft.net

Hydrogen Bond Analysis: The number and duration of hydrogen bonds formed between the ligand and protein are monitored throughout the simulation. Persistent hydrogen bonds are indicative of a stable binding interaction.

MD simulations can confirm whether the initial binding pose predicted by docking is maintained, providing greater confidence in the predicted binding mode and affinity of this compound. researchgate.netdntb.gov.ua

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and properties of molecules. mdpi.com For this compound, DFT calculations provide fundamental insights into its intrinsic chemical characteristics.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (E_GAP), is a critical parameter for determining molecular reactivity and stability. mdpi.com

HOMO: Represents the ability of a molecule to donate electrons.

LUMO: Represents the ability of a molecule to accept electrons.

HOMO-LUMO Gap (E_GAP): A small energy gap implies that the molecule is more polarizable, requires less energy to be excited, and is generally more chemically reactive. nih.govmdpi.com Conversely, a large energy gap indicates high stability and low reactivity.

For a related bromochalcone derivative, DFT calculations at the B3LYP/6–311+G(d)* level of theory determined the HOMO energy to be -6.54 eV and the LUMO energy to be -2.57 eV, resulting in an energy gap of 3.97 eV. mdpi.com This value suggests good reactivity compared to other chalcone derivatives. mdpi.com Similar calculations for this compound would provide a quantitative measure of its electronic stability and reactivity.

| Parameter | Value (eV) | Interpretation |

|---|---|---|

| E_HOMO | -6.54 | Energy of the highest occupied molecular orbital |

| E_LUMO | -2.57 | Energy of the lowest unoccupied molecular orbital |

| E_GAP (HOMO-LUMO Gap) | 3.97 | Indicates chemical reactivity |

| Hardness (η) | 1.78 | Measures resistance to change in electron distribution |

| Softness (σ) | 0.56 | Reciprocal of hardness, indicates polarizability |

DFT calculations are a well-established methodology for the prediction of NMR chemical shifts (¹H and ¹³C). mdpi.com This computational approach is invaluable for confirming molecular structures by comparing theoretically predicted spectra with experimental data. nih.gov For this compound, DFT can be used to calculate the chemical shifts for each unique carbon and hydrogen atom in the molecule.

The accuracy of these predictions depends on the chosen DFT functional and basis set. mdpi.commdpi.com By calculating the NMR spectra, researchers can unambiguously assign the signals observed in experimental NMR, which is particularly useful for complex molecules or for distinguishing between isomers.

A Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution within a molecule. It is used to identify the electron-rich and electron-deficient regions, which are crucial for understanding intermolecular interactions and chemical reactivity. mdpi.com

Red Regions: Indicate negative electrostatic potential, representing electron-rich areas that are susceptible to electrophilic attack. In this compound, these regions are typically located around the oxygen, fluorine, and bromine atoms.

Blue Regions: Indicate positive electrostatic potential, representing electron-deficient areas that are susceptible to nucleophilic attack. These are often found around the hydrogen atoms.

Green Regions: Represent neutral or near-zero potential.

The MESP map for this compound would highlight the reactive sites of the molecule, providing insights into how it might interact with biological receptors or other molecules. iucr.org

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. plos.org A pharmacophore model can be generated based on the structure of a known active ligand bound to its receptor or from a set of active molecules. nih.govpeerj.com

For this compound, a pharmacophore model could be developed based on known inhibitors of a particular target (e.g., a protein kinase or enzyme). The model would typically consist of features like:

Hydrogen Bond Acceptors/Donors

Hydrophobic Centers

Aromatic Rings

Positive/Negative Ionizable Groups

Once a validated pharmacophore model is created, it can be used as a 3D query to perform a virtual screening of large compound databases. nih.gov This process filters for molecules that match the pharmacophoric features, rapidly identifying potential new "hits" with a high probability of being active against the target of interest. plos.org This approach allows for the efficient exploration of chemical space to discover novel compounds with similar or improved activity profiles compared to known ligands.

Quantitative Structure-Activity Relationship (QSAR) modeling represents a crucial computational tool in the field of medicinal chemistry, aiming to correlate the physicochemical properties of chemical compounds with their biological activities. While numerous QSAR studies have been conducted on the broader class of chalcones, specific and detailed modeling focused exclusively on this compound is not extensively documented in publicly available research.

QSAR models are developed to predict the biological activity of new or untested compounds based on the properties of known molecules. These models are built upon the principle that the biological effect of a compound is a function of its molecular structure and properties. For a specific compound like this compound, a QSAR study would involve the calculation of various molecular descriptors and correlating them with a measured biological activity, such as antimicrobial, anticancer, or anti-inflammatory effects.

General Principles of QSAR Modeling for Chalcones

In typical QSAR studies involving chalcone derivatives, a series of analogues with varying substituents are synthesized and their biological activities are determined. Subsequently, a wide range of molecular descriptors are calculated for each compound. These descriptors can be categorized as:

Electronic Descriptors: These relate to the electronic properties of the molecule, such as atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For this compound, the presence of the electronegative bromine and fluorine atoms would significantly influence these descriptors.

Steric Descriptors: These describe the size and shape of the molecule and include parameters like molecular weight, volume, and surface area.

Hydrophobic Descriptors: These quantify the lipophilicity of the compound, with LogP (the logarithm of the partition coefficient between octanol (B41247) and water) being a key descriptor. The halogen atoms in this compound would increase its hydrophobicity.

Topological Descriptors: These are numerical values that describe the atomic connectivity within the molecule.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Partial Least Squares (PLS) are employed to build a mathematical model that links the descriptors to the biological activity.

Hypothetical QSAR Data for a Chalcone Series

While a specific QSAR study for this compound is not available, a hypothetical data table for a series of chalcones, including our target compound, can illustrate the concept. The following interactive table presents plausible data for a QSAR study on the antibacterial activity of a set of chalcone derivatives against a bacterial strain.

| Compound | Substituents | LogP | HOMO Energy (eV) | Molecular Weight ( g/mol ) | Antibacterial Activity (MIC, µg/mL) |

| 1 | H, H | 3.5 | -6.2 | 208.26 | 128 |

| 2 | 4-Br, 4'-F | 4.8 | -6.5 | 305.14 | 32 |

| 3 | 4-Cl, H | 4.1 | -6.4 | 242.70 | 64 |

| 4 | H, 4'-NO2 | 3.2 | -6.8 | 253.25 | 16 |

| 5 | 4-OCH3, H | 3.6 | -5.9 | 238.28 | 128 |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

In this hypothetical model, the antibacterial activity is represented by the Minimum Inhibitory Concentration (MIC). A lower MIC value indicates higher potency. The QSAR model derived from such data might reveal that higher hydrophobicity (LogP) and lower HOMO energy contribute positively to the antibacterial activity, which would be consistent with the properties of this compound.

Research Findings from Related Chalcone QSAR Studies

QSAR studies on broader series of halogenated chalcones have provided valuable insights that can be extrapolated to understand the potential activity of this compound.

Antimicrobial Activity: Research on various chalcone derivatives has indicated that the presence of electron-withdrawing groups, such as halogens, on the aromatic rings often enhances antimicrobial activity. A QSAR study on chalcones against Bacillus pumilis suggested that a decrease in HOMO energy, which is influenced by electron-withdrawing substituents, is favorable for antibacterial activity.

Anticancer Activity: In the context of anticancer activity, QSAR models have often highlighted the importance of specific substitutions that influence the molecule's ability to interact with biological targets. For instance, studies on chalcone derivatives as tubulin inhibitors have shown that electron-withdrawing groups can play a crucial role in the binding affinity.

Anti-inflammatory Activity: QSAR analyses of chalcones as inhibitors of enzymes like cyclooxygenase (COX) have also been performed. These studies help in understanding the structural requirements for potent anti-inflammatory effects.

While these general findings are informative, a dedicated QSAR study on a series of chalcones including this compound would be necessary to build a predictive model for its specific biological activities and to elucidate the precise contribution of the bromo and fluoro substituents to its pharmacological profile.

Future Research Directions and Translational Potential

Development of 4-Bromo-4'-fluorochalcone Based Therapeutics

The chalcone (B49325) scaffold is a well-established "privileged structure" in medicinal chemistry, known for a wide array of biological activities. Derivatives of this core structure have demonstrated potential as anticancer, anti-inflammatory, antioxidant, antibacterial, antifungal, and antiviral agents. This broad spectrum of activity provides a strong rationale for investigating this compound as a lead compound for novel therapeutics.

Future research should focus on its potential as an:

Anticancer Agent: Many chalcone derivatives exhibit cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation. For instance, a related bromo-chalcone was found to induce apoptosis in breast cancer cells by decreasing the expression of the Bcl-2 protein. Research into this compound could explore its efficacy against various cancer cell lines, such as breast, leukemia, and cervical cancer, and elucidate its specific apoptotic pathways.

Anti-inflammatory Agent: Chalcones can exert anti-inflammatory effects by suppressing the activation of key inflammatory pathways. Studies on related compounds have shown they can inhibit the release of inflammatory mediators from neutrophils and mast cells. Investigating the ability of this compound to modulate these pathways could lead to treatments for inflammatory disorders.

Antimicrobial Agent: The chalcone structure is a promising template for developing new antimicrobial drugs to combat resistant pathogens.

Senolytic Agent: Recent studies have shown that certain chalcone derivatives can selectively induce cell death in senescent (aging) cells. A study on 4-bromo-4'-methoxychalcone, a closely related compound, demonstrated its potential in mitigating replicative senescence in human endothelial cells, suggesting a possible role for this compound in age-related diseases.

Antidiabetic Agent: Halogen-containing chalcones have been shown to prevent the progression of hyperglycemia and obesity in preclinical models, suggesting that this compound could be explored for its potential in managing metabolic disorders.

| Potential Therapeutic Application | Underlying Mechanism Observed in Related Chalcones |

| Anticancer | Induction of apoptosis, cell cycle arrest, inhibition of tumor cell migration. |

| Anti-inflammatory | Inhibition of NF-κB activation, suppression of inflammatory mediator release. |

| Antimicrobial | Inhibition of essential microbial enzymes. |

| Senolytic (Anti-aging) | Selective cytotoxicity towards senescent cells. |

| Antidiabetic | Activation of AMPK, inhibition of lipid accumulation. |

Exploration of Novel Synthetic Pathways

The primary method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an appropriate acetophenone (B1666503) with a benzaldehyde. For this compound, this would involve reacting 4-fluoroacetophenone with 4-bromobenzaldehyde (B125591).

While this conventional method is reliable, future research is focused on developing more efficient and environmentally friendly synthetic routes. A key area of exploration is microwave-assisted synthesis . This technique offers significant advantages over conventional heating, including dramatically reduced reaction times, higher yields, and often requiring less solvent.

| Synthesis Method | Typical Reaction Time | Yield | Key Advantages |

| Conventional Heating | Hours (e.g., 10-40 hours) | Good to High (e.g., 71-87%) | Well-established, simple setup. |

| Microwave Irradiation | Minutes (e.g., 1-5 minutes) | High to Excellent (e.g., 78-92%) | Rapid reaction, improved efficiency, greener approach. |

Further research could optimize microwave parameters for the synthesis of this compound and explore the use of green catalysts and solvent-free conditions to enhance the sustainability of its production.

Advanced Mechanistic Studies at the Molecular Level

Understanding how this compound interacts with biological targets at the molecular level is crucial for its development as a therapeutic agent. Based on studies of analogous compounds, several key mechanisms warrant in-depth investigation.

A primary target is the Nuclear Factor-κB (NF-κB) signaling pathway . NF-κB is a transcription factor that plays a central role in regulating immune and inflammatory responses, and its dysregulation is linked to cancer and chronic inflammatory diseases. Some chalcones have been shown to inhibit NF-κB activation by preventing the degradation of its inhibitor, IκBα, thereby blocking the inflammatory cascade. Advanced studies could use molecular docking and cellular assays to determine if this compound directly inhibits key kinases (like IKK) or proteasomes within the NF-κB pathway.

Other potential molecular mechanisms to explore include:

Enzyme Inhibition: Chalcones are known to inhibit a variety of enzymes, including cyclooxygenases (COX), monoamine oxidases (MAO), and protein tyrosine phosphatases.

Microtubule Disruption: Some chalcone derivatives act as anticancer agents by inhibiting tubulin polymerization, a process essential for cell division.

Modulation of Apoptotic Proteins: As seen with related compounds, this compound may directly or indirectly regulate the expression of proteins involved in apoptosis, such as the Bcl-2 family.

Multi-Target Directed Ligand Design

The inherent ability of the chalcone scaffold to interact with multiple biological targets makes it an ideal candidate for the design of Multi-Target-Directed Ligands (MTDLs) . This therapeutic strategy aims to develop a single molecule that can act on several disease-related targets simultaneously, which is particularly promising for complex, multifactorial diseases like Alzheimer's disease and cancer.

Given the complex pathophysiology of neurodegenerative disorders like Alzheimer's, which involves cholinergic deficiency, amyloid-beta plaque formation, and oxidative stress, a multi-target approach is highly desirable. Chalcones have been shown to target enzymes and pathways relevant to Alzheimer's, including acetylcholinesterase (AChE), β-secretase (BACE1), and monoamine oxidase (MAO), while also possessing antioxidant properties.

Future research could involve the rational design of this compound derivatives to optimize their activity against a specific combination of targets relevant to a particular disease. For example, by modifying its structure, researchers could enhance its ability to inhibit both AChE and BACE1, creating a more effective potential treatment for Alzheimer's.

Applications in Materials Science and Industrial Chemistry

Beyond pharmacology, the unique electronic and optical properties of the chalcone framework lend themselves to applications in materials science. The conjugated π-system of this compound makes it a candidate for development in nonlinear optical (NLO) materials . NLO materials are crucial for modern technologies like optical switching and data storage. Studies on similar brominated chalcones have demonstrated significant NLO characteristics, suggesting that this compound could exhibit useful properties such as high third-order susceptibility.

Other potential industrial applications include:

Fluorescent Probes: Chalcones can be highly emissive compounds, making them suitable for use as fluorescent probes in biological imaging and chemical sensing.

Polymer Science: The chalcone structure can be incorporated into polymers to enhance properties like thermal stability and UV resistance.

Industrial Intermediates: Chalcones serve as versatile starting materials for the synthesis of various heterocyclic compounds and are used in the production of artificial sweeteners, scintillators, and heat stabilizers.

Q & A

Q. What are the standard synthetic routes for preparing 4-bromo-4'-fluorochalcone, and how can purity be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation. A representative protocol involves reacting 4-bromoacetophenone with 4-fluorobenzaldehyde in the presence of a base (e.g., NaOH) under reflux conditions . Purity optimization requires recrystallization using ethanol or methanol, followed by HPLC validation (>98% purity, using C18 columns and acetonitrile/water gradients) .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

Key techniques include:

- NMR : Confirm substitution patterns via H NMR (e.g., doublets for fluorine-coupled protons at δ 7.8–8.2 ppm) and C NMR (C-Br signals near δ 120–130 ppm) .

- FTIR : Validate carbonyl stretches (~1650 cm) and C-Br vibrations (~550 cm) .

- Mass spectrometry : ESI-MS in positive ion mode to observe [M+H] peaks .

Q. What biological activities have been reported for this compound, and what models were used?

Preliminary studies highlight anti-senescence effects in human endothelial cells, with IC values in the low micromolar range. Assays typically involve senescence-associated β-galactosidase staining and ROS detection via DCFH-DA probes .

Advanced Research Questions

Q. How can conflicting data on the bioactivity of this compound be resolved?

Contradictions in potency (e.g., cell-type-specific effects) may arise from variations in assay conditions. Standardize protocols by:

- Controlling oxygen levels (hypoxia vs. normoxia) .

- Validating compound stability via LC-MS under experimental conditions .

- Applying statistical tools like ANOVA to assess inter-experimental variability .

Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?

- Nanoparticle encapsulation : Use PLGA polymers to enhance aqueous dispersion .

- Prodrug modification : Introduce hydroxyl or amine groups via Sonogashira coupling .

- Pharmacokinetic profiling : Monitor plasma half-life using LC-MS/MS with deuterated internal standards .

Q. How does the bromo-fluoro substitution pattern influence electronic properties and reactivity?

Computational studies (DFT, B3LYP/6-31G**) reveal:

- Electron-withdrawing effects of Br and F groups reduce the HOMO-LUMO gap, enhancing electrophilicity.

- Substituent positions alter π-conjugation, affecting UV-Vis absorption maxima (~320–350 nm) .

Q. What ethical considerations apply when designing animal studies with this compound?

Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Justify sample sizes using power analysis to minimize animal use .

- Obtain ethics committee approval for protocols involving senescence or toxicity endpoints .

Methodological Challenges and Solutions

Q. How can structural ambiguities in chalcone derivatives be resolved?

- X-ray crystallography : Resolve stereochemical uncertainties (e.g., E/Z isomerism) .

- 2D NMR (COSY, NOESY) : Assign coupling patterns and confirm substituent positions .

Q. What are best practices for replicating anti-senescence assays with this compound?

- Use primary endothelial cells (HUVECs) at passages 3–5 to avoid age-related artifacts .

- Include positive controls (e.g., rapamycin) and normalize data to vehicle-treated groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.